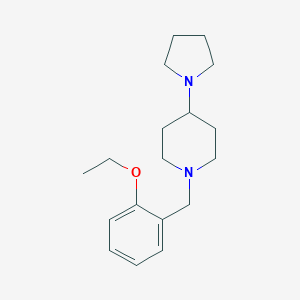![molecular formula C18H27ClN2 B247044 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane, also known as JNJ-7925476, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential application in the field of neuroscience, specifically in the treatment of various neurological disorders.
Wirkmechanismus
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane acts as a selective antagonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activation of this receptor, 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can result in changes in mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to decrease the release of dopamine and norepinephrine, which can result in a decrease in anxiety and an increase in mood. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has also been shown to decrease food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has several advantages for lab experiments, including its selectivity for the serotonin 5-HT2C receptor and its ability to modulate the release of various neurotransmitters. However, it also has several limitations, including its relatively low potency and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane. One potential direction is to further explore its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate its potential use in the treatment of drug addiction and obesity. Additionally, future research could focus on developing more potent and selective compounds based on the structure of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane.
Synthesemethoden
The synthesis of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane involves a series of chemical reactions, starting with the condensation of 4-chlorobenzylamine and 4-piperidone. This intermediate is then reacted with 6-bromo-1-hexanol to form the desired product. The final compound is purified through chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has been primarily researched for its potential application in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood and anxiety. 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has also been studied for its potential use in the treatment of drug addiction and obesity.
Eigenschaften
Molekularformel |
C18H27ClN2 |
|---|---|
Molekulargewicht |
306.9 g/mol |
IUPAC-Name |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27ClN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
InChI-Schlüssel |
KJQAKQHALZAGLE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
